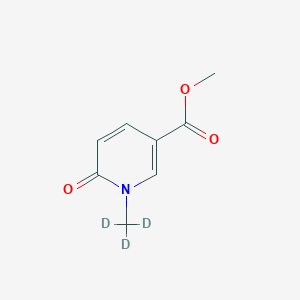![molecular formula C19H10Cl2N4OS B2436935 N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-il)-2,5-dicloro-3-tiofenocarboxamida CAS No. 397288-86-7](/img/structure/B2436935.png)
N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-il)-2,5-dicloro-3-tiofenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole fused with a quinazoline ring, attached to a dichlorothiophene carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and catalysis.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
The compound, also known as Oprea1_678926, SR-01000445867, or 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide, is a novel and potent scaffold of α-glucosidase inhibitors . α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is an approved treatment for type 2 diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity. This inhibition results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a consequent decrease in postprandial hyperglycemia .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that similar compounds exhibit excellent to great inhibitory potencies with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM . These values suggest that the compound has a strong affinity for its target, which may contribute to its bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in postprandial hyperglycemia, which is beneficial for managing blood glucose levels in individuals with type 2 diabetes . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, reducing the rate of glucose absorption and helping to control blood glucose levels.
Safety and Hazards
The safety and hazards associated with quinazoline and quinazolinone derivatives can also vary widely depending on their specific structures and substituents. Some quinazoline derivatives have been approved for clinical use, such as erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers .
Direcciones Futuras
The future directions in the research of quinazoline and quinazolinone derivatives are promising. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various diseases .
Análisis Bioquímico
Biochemical Properties
Imidazoquinazolines, such as N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide, have been found to interact with various enzymes and proteins . For instance, they have been reported to exhibit inhibitory activities against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The nature of these interactions is often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the compound and the active site of the enzyme .
Cellular Effects
The cellular effects of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide are primarily related to its inhibitory activity against α-glucosidase . By inhibiting this enzyme, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide involves binding to the active site of α-glucosidase, thereby inhibiting the enzyme’s activity . This binding interaction is likely facilitated by the formation of non-covalent bonds between the compound and the enzyme .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against α-glucosidase, it is plausible that the compound’s effects on cellular function may change over time, depending on factors such as its stability, degradation, and the duration of exposure .
Metabolic Pathways
Given its inhibitory activity against α-glucosidase, it is likely that the compound is involved in carbohydrate metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and quinazoline precursors. One common method involves the use of a CuI-catalyzed intramolecular N-arylation reaction. This reaction is performed under mild conditions, using bromo-substituted quinazolin-4(3H)-imines and diaryliodonium salts as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-(4-(tosyloxy)benzamido)benzoic acid
Uniqueness
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is unique due to its combination of a benzimidazole-quinazoline core with a dichlorothiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4OS/c20-15-9-11(16(21)27-15)18(26)24-19-23-12-6-2-1-5-10(12)17-22-13-7-3-4-8-14(13)25(17)19/h1-9H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNGSJEGMPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)
![N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2436857.png)

![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)
![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)


![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)


![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
